

Bis-PEG14-acid CAS number and supplier information

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Compound of Interest

Compound Name: **Bis-PEG14-acid**

Cat. No.: **B1192366**

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Bis-PEG14-acid: A Technical Guide for Researchers

CAS Number: 51178-68-8

This technical guide provides an in-depth overview of **Bis-PEG14-acid**, a homobifunctional crosslinker pivotal in the fields of drug delivery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, supplier information, and detailed experimental protocols for its application.

Core Compound Specifications

Bis-PEG14-acid is a polyethylene glycol (PEG) derivative featuring a terminal carboxylic acid group at both ends of a 14-unit ethylene glycol chain.^[1] This hydrophilic spacer enhances the solubility and pharmacokinetic profile of conjugated molecules.^{[1][2]} The dual carboxylic acid functionalities allow for the covalent linkage of two amine-containing molecules.^{[1][2]}

Property	Data	Source(s)
CAS Number	51178-68-8	[2] [3]
Molecular Formula	C ₃₂ H ₆₂ O ₁₈	[1] [2]
Molecular Weight	~734.8 g/mol	[1] [2]
Purity	Typically ≥95%	[3]
Appearance	White to off-white solid or liquid mixture	[4]
Storage	-20°C for long-term storage	[2]

Commercial Suppliers

A variety of chemical suppliers offer **Bis-PEG14-acid** for research purposes. The following table summarizes some of the key suppliers and their offerings.

Supplier	Product Name	Purity	Available Quantities
BroadPharm	Bis-PEG14-acid	98%	100 mg, 500 mg, 1 g
AxisPharm	Bis-PEG14-acid	≥95%	100 mg, 500 mg, 1 g
MedKoo Biosciences	Bis-PEG14-acid	Research Grade	50 mg, 100 mg
MedchemExpress	Bis-PEG14-acid	98.0%	50 mg, 100 mg, 250 mg

Applications in Drug Development

Bis-PEG14-acid is a versatile tool in the development of complex therapeutics, primarily utilized as a linker in:

- Antibody-Drug Conjugates (ADCs): The hydrophilic PEG chain can improve the solubility and stability of ADCs.[\[1\]](#) The bifunctional nature of the linker allows for the conjugation of a

cytotoxic payload to an antibody, though a heterobifunctional linker is more commonly used for this specific application to ensure controlled conjugation.

- PROTACs (Proteolysis Targeting Chimeras): As a PEG-based linker, **Bis-PEG14-acid** can connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[4][5] The linker's length and flexibility are critical for the proper orientation of the two ligands to facilitate the formation of a productive ternary complex for target protein degradation.[6]

Experimental Protocols: Bioconjugation

The carboxylic acid groups of **Bis-PEG14-acid** can be reacted with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This reaction is typically facilitated by carbodiimide chemistry.

General Protocol for Amine Coupling using EDC/NHS

This protocol details the two-step process of first activating the carboxylic acid groups of **Bis-PEG14-acid** with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with an amine-containing molecule.

Materials:

- **Bis-PEG14-acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Amine-containing molecule (e.g., protein, peptide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

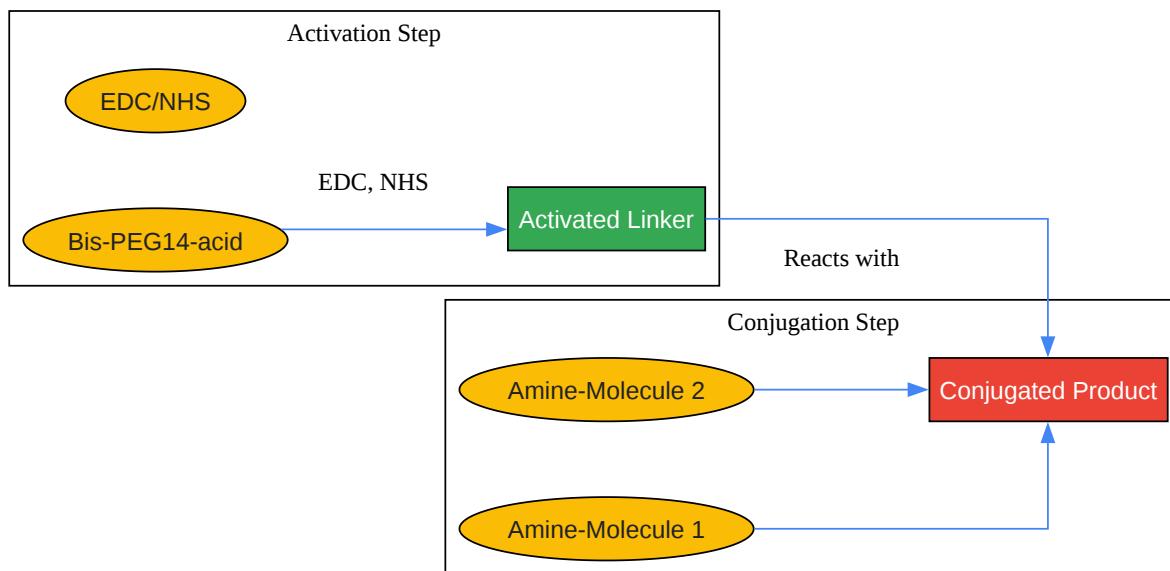
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Bis-PEG14-acid** in anhydrous DMF or DMSO.
 - Equilibrate all reagents to room temperature before use.
- Activation of **Bis-PEG14-acid**:
 - Dissolve **Bis-PEG14-acid** in the Activation Buffer.
 - Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the **Bis-PEG14-acid** solution.
 - Incubate the reaction for 15-30 minutes at room temperature.
- Conjugation to Amine-containing Molecule:
 - Dissolve the amine-containing molecule in the Reaction Buffer.
 - Add the activated **Bis-PEG14-acid** solution to the amine-containing molecule solution. The molar ratio will need to be optimized for the specific application.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated linker.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess linker and unreacted molecules.

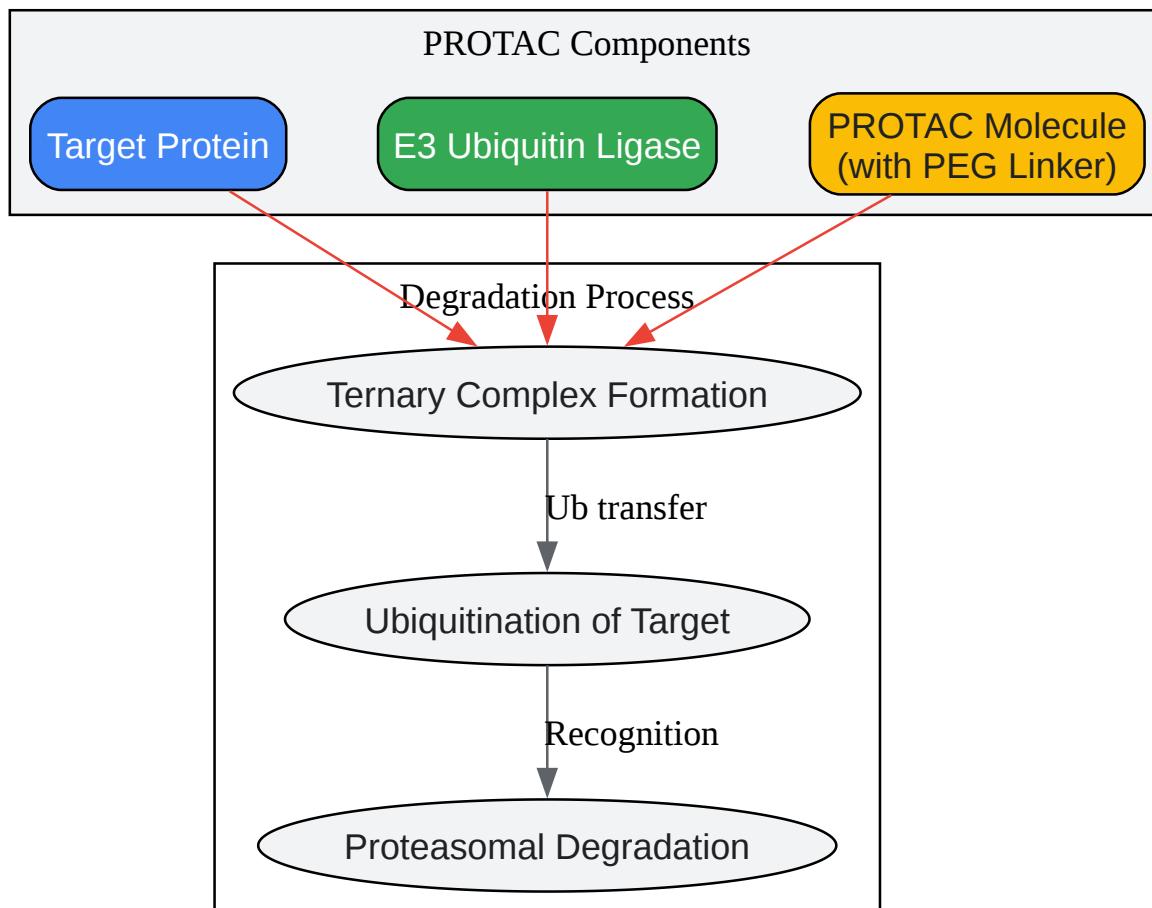
Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving linkers like **Bis-PEG14-acid**.



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General workflow for cross-linking with **Bis-PEG14-acid**.



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General mechanism of action for a PROTAC.

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